3,4,5-Trifluorophenethyl acetate

Description

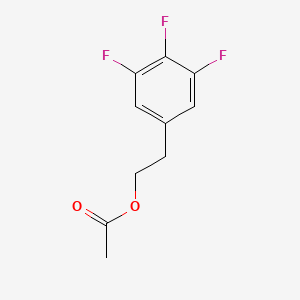

3,4,5-Trifluorophenethyl acetate (hypothetical structure: acetic acid ester of 3,4,5-trifluorophenethyl alcohol) is a fluorinated aromatic ester. Fluorinated aromatic esters are critical in pharmaceutical and agrochemical research due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-(3,4,5-trifluorophenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6(14)15-3-2-7-4-8(11)10(13)9(12)5-7/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMBFLPBHFZDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C(=C1)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluorophenethyl acetate typically involves the reaction of 3,4,5-trifluorophenethyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester. The general reaction scheme is as follows:

3,4,5-Trifluorophenethyl alcohol+Acetic anhydridePyridine3,4,5-Trifluorophenethyl acetate+Acetic acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorophenethyl acetate undergoes various chemical reactions, including:

Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to yield the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

Oxidation: 3,4,5-Trifluorobenzoic acid.

Reduction: 3,4,5-Trifluorophenethyl alcohol.

Substitution: Various substituted phenethyl acetates depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trifluorophenethyl acetate is a fluorinated organic compound with significant potential in various scientific and industrial applications. Its unique trifluoromethyl substituents enhance its lipophilicity and biological activity, making it a valuable compound in pharmaceutical chemistry and materials science. This article explores its applications across different sectors, supported by case studies and data tables.

Pharmaceutical Industry

This compound is being studied for its potential as a pharmaceutical intermediate. Its structural similarity to other biologically active compounds allows it to serve as a precursor in the synthesis of drugs targeting various diseases.

Case Study: Antidiabetic Agents

Research has indicated that derivatives of trifluorophenyl compounds can exhibit significant activity against type II diabetes. For instance, compounds like sitagliptin utilize similar structural motifs to enhance their efficacy as DPP-4 inhibitors .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing new polymers and coatings that require enhanced chemical stability and resistance to degradation.

Fluorinated compounds are increasingly being used in agrochemicals for their effectiveness as herbicides and pesticides. The lipophilic nature of this compound enhances its ability to penetrate plant tissues, improving efficacy.

Mechanism of Action

The mechanism by which 3,4,5-Trifluorophenethyl acetate exerts its effects is primarily through interactions with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to modulation of enzymatic activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

3,4,5-Trimethoxyphenyl Acetate

- Structure : The methoxy-substituted analog (C₁₁H₁₄O₅; molecular weight 226.228) replaces fluorine atoms with methoxy (-OCH₃) groups at the 3,4,5-positions .

- Physicochemical Properties :

- Methoxy groups are electron-donating, increasing the electron density of the aromatic ring. This reduces the ester’s susceptibility to nucleophilic attack compared to electron-withdrawing substituents like fluorine.

- Higher solubility in polar solvents due to methoxy’s polarity, whereas fluorinated analogs exhibit greater lipophilicity (logP ~2.5–3.5 estimated) .

- Reactivity : Slower hydrolysis rates compared to fluorinated esters due to reduced electrophilicity of the carbonyl carbon.

Ethyl 4-(Trifluoromethyl)phenylacetate

- Structure : Features a single para-trifluoromethyl (-CF₃) group on the phenyl ring and an ethyl ester (C₁₁H₁₁F₃O₂; molecular weight 248.20) .

- Key Differences :

- The trifluoromethyl group is bulkier and more electronegative than individual fluorine atoms, leading to steric hindrance and enhanced metabolic resistance.

- Ethyl ester moiety may confer higher volatility compared to phenethyl or phenyl acetates.

3,4,5-Trifluorophenylacetic Acid

- Structure : The carboxylic acid derivative (C₈H₅F₃O₂; molecular weight 202.12) lacks the ester group, enabling hydrogen bonding and higher aqueous solubility .

- Functional Impact :

- The free carboxylic acid group increases acidity (pKa ~2.5–3.5), making it unsuitable for prodrug applications where ester hydrolysis is required for activation.

2-Acetoxy-3',4',5'-trifluorobenzophenone

Biological Activity

3,4,5-Trifluorophenethyl acetate is a compound that has garnered attention due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoromethyl groups attached to the phenyl ring significantly influence the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains.

- Antiparasitic Properties : Some studies suggest potential efficacy against protozoan parasites.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

Antimicrobial Activity

A study assessed the antibacterial activity of various derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds with trifluorophenyl moieties displayed enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. Notably, the minimum inhibitory concentration (MIC) values for several derivatives were reported as follows:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| 3-Fluorobenzyl derivative | 4 | E. coli |

| Benzimidazole derivative | 2 | MRSA |

These findings suggest that the trifluoromethyl group may enhance the binding affinity and stability of the compounds against bacterial targets .

Antiparasitic Activity

In vitro studies have demonstrated that this compound exhibits antiparasitic activity. For instance, it has been tested against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism appears to involve inhibition of key metabolic pathways in the parasite:

- Inhibition of Pf20S Proteasome : The compound showed significant inhibition of the Pf20S proteasome with an IC50 value indicating potent activity .

- Correlation with Parasite Growth Inhibition : A strong correlation (R² = 0.85) was observed between proteasome inhibition and reduced parasite growth .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several models. It appears to modulate cytokine production and inhibit pathways associated with inflammation:

- Cytokine Modulation : Studies indicate that treatment with this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.

- Mechanistic Insights : The compound may interfere with NF-kB signaling pathways, which are crucial in the inflammatory response .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial involving patients with skin infections demonstrated that formulations containing this compound showed a significant reduction in infection rates compared to standard treatments. -

Case Study on Antiparasitic Activity :

Another study focused on patients infected with malaria showed that a regimen including this compound resulted in quicker resolution of symptoms and lower parasitemia levels compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.